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Introduction
DAPCy is a high-performance Python package for conducting Discriminant Analysis of

Principal Components (DAPC), a multivariate statistical method used to identify and describe

genetic population structure.[1] Originally implemented in the R package adegenet, DAPCy
offers a reimplementation that leverages the scikit-learn library for enhanced scalability and

efficiency, particularly with large genomic datasets.[2][3][4] This document provides detailed

instructions for installing DAPCy in a Python environment, along with protocols for its

application in population genetic analyses, specifically using the Plasmodium falciparum Pf7

dataset as an illustrative example.

Installation Protocols
DAPCy can be installed via pip or conda/mamba, and it is highly recommended to perform the

installation within a virtual environment to avoid conflicts with other packages.[3]

Prerequisites:

A Python version of 3.6 or higher is required.[5]
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For Windows users intending to import VCF files, it is recommended to install DAPCy within

a Windows Subsystem for Linux (WSL) environment due to a dependency on cyvcf2.[1][3]

Zarr files can be used as an input on Windows without this requirement.[1][3]

conda users should use Python version 3.12 or lower to avoid potential dependency

conflicts.[1][3]

Installation using pip:

Create and activate a virtual environment:

Install DAPCy:

Installation using conda/mamba:

Create and activate a conda environment:

Install DAPCy from the bioconda channel:

Experimental Protocols
DAPCy can be employed in two primary scenarios for analyzing population structure: with a

priori knowledge of population groups or for de novo inference of genetic clusters using k-

means clustering.[1] The following protocols are based on the official DAPCy tutorial using the

Plasmodium falciparum Pf7 dataset.[1]

Protocol 1: Population Classification with a priori
Population Labels
This protocol is applicable when the population groups of the samples are already known (e.g.,

country of origin).

Methodology:

Data Loading and Preparation:

Load the genotype data (e.g., from VCF or BED files) and the corresponding sample

metadata which includes the population labels.
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DAPCy includes a function (geno2csr.py) to extract genotype values and convert them

into a compressed sparse row (csr) matrix, which is efficient for large datasets.[2][4]

Data Splitting:

Divide the dataset into training and testing sets to evaluate the performance of the DAPC

classifier. This is a standard machine learning practice to assess how well the model

generalizes to new data.

Principal Component Analysis (PCA):

Perform PCA on the training data to reduce the dimensionality of the genetic data. DAPCy
uses a truncated Singular Value Decomposition (SVD) for this step, which is

computationally efficient for sparse matrices.[1][4]

Determine the optimal number of principal components (PCs) to retain. A common

approach is to use the k-1 criterion, where k is the number of known populations, to

capture the essential variance for biological interpretation while maintaining computational

efficiency.[1]

Discriminant Analysis of Principal Components (DAPC):

Train the DAPC model using the retained principal components from the training set and

their corresponding population labels.

The dapc class in DAPCy provides functions for model training and cross-validation.[2][4]

Model Evaluation:

Use the trained DAPC model to predict the population labels of the samples in the testing

set.

Generate a classification report to assess the model's performance, including metrics like

accuracy, precision, and recall for each population group.[1][4]

Visualization:
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Visualize the results by plotting the individuals on the discriminant axes. This allows for a

visual inspection of the separation between the predefined population groups.

Protocol 2: De Novo Inference of Genetic Clusters using
K-means Clustering
This protocol is used when there is no prior knowledge of the population structure.

Methodology:

Data Loading:

Load the genotype data.

Principal Component Analysis (PCA):

Perform PCA on the entire dataset to reduce dimensionality.

K-means Clustering:

Apply the k-means clustering algorithm to the principal components to identify genetic

clusters.

To determine the optimal number of clusters (k), the sum of squared errors (SSE) is

calculated for a range of k values. The "elbow" point in the plot of SSE against k indicates

the optimal number of clusters.[1]

The kmeans_group() function in DAPCy can be used for this purpose.[1]

Discriminant Analysis of Principal Components (DAPC):

Once the optimal number of clusters is determined and individuals are assigned to these

inferred clusters, proceed with the DAPC analysis as described in Protocol 1, using the

inferred clusters as the population labels.

Model Evaluation and Visualization:
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Evaluate the DAPC model and visualize the results to understand the genetic structure of

the inferred populations.

Data Presentation
DAPCy provides functions to generate classification reports that summarize the performance of

the DAPC model. These reports typically include key metrics for evaluating the accuracy of the

classification.

Table 1: Representative Classification Report for a DAPC Analysis

Metric
Population
1

Population
2

Population
3

...
Overall
Mean

Precision 0.95 0.92 0.98 ... 0.95

Recall 0.96 0.91 0.97 ... 0.95

F1-Score 0.95 0.91 0.97 ... 0.95

Support 100 120 95 ... 315

Accuracy - - - - 0.95

Precision: The ratio of correctly predicted positive observations to the total predicted positive

observations.

Recall: The ratio of correctly predicted positive observations to all observations in the actual

class.

F1-Score: The weighted average of Precision and Recall.

Support: The number of actual occurrences of the class in the specified dataset.

Accuracy: The ratio of correctly predicted observations to the total observations.

Visualizations
The following diagrams illustrate the key workflows in a DAPCy analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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